Cas no 951625-05-1 (Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)
![Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate structure](https://ja.kuujia.com/scimg/cas/951625-05-1x500.png)
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate
- Ethyl 1-(2-methylsulphonyl-4-nitrophenyl)piperidine-4-carboxylate
- ETHYL 1-[2-(METHYLSULPHONYL)-4-NITROPHENYL]PIPERIDINE-4-CARBOXYLATE
- Ethyl 1-(2-(methylsulfonyl)-4-nitrophenyl)piperidine-4-carboxylate
- DTXSID10650212
- Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate
- Ethyl 1-(2-Methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate
- MFCD08704871
- 951625-05-1
- Ethyl1-(2-(methylsulfonyl)-4-nitrophenyl)piperidine-4-carboxylate
- ethyl 1-(2-methanesulfonyl-4-nitrophenyl)piperidine-4-carboxylate
-
- MDL: MFCD08704871
- インチ: InChI=1S/C15H20N2O6S/c1-3-23-15(18)11-6-8-16(9-7-11)13-5-4-12(17(19)20)10-14(13)24(2,21)22/h4-5,10-11H,3,6-9H2,1-2H3
- InChIKey: YYJQEZKEFSITKC-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C
計算された属性
- せいみつぶんしりょう: 356.104
- どういたいしつりょう: 356.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 118A^2
じっけんとくせい
- ゆうかいてん: 128-129
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 034993-250mg |
Ethyl 1-(2-Methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
951625-05-1 | 250mg |
£160.00 | 2022-03-01 | ||
Fluorochem | 034993-2g |
Ethyl 1-(2-Methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
951625-05-1 | 2g |
£492.00 | 2022-03-01 | ||
Crysdot LLC | CD11005177-1g |
Ethyl 1-(2-(methylsulfonyl)-4-nitrophenyl)piperidine-4-carboxylate |
951625-05-1 | 95+% | 1g |
$422 | 2024-07-19 | |
Chemenu | CM315393-1g |
Ethyl 1-(2-(methylsulfonyl)-4-nitrophenyl)piperidine-4-carboxylate |
951625-05-1 | 95% | 1g |
$469 | 2022-08-31 | |
Chemenu | CM315393-1g |
Ethyl 1-(2-(methylsulfonyl)-4-nitrophenyl)piperidine-4-carboxylate |
951625-05-1 | 95% | 1g |
$398 | 2021-08-18 | |
Fluorochem | 034993-1g |
Ethyl 1-(2-Methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
951625-05-1 | 1g |
£259.00 | 2022-03-01 |
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalateに関する追加情報
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate (CAS No. 951625-05-1): An Overview
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate (CAS No. 951625-05-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate.
Chemical Structure and Properties
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a piperidine ring substituted with an ethyl ester group at the 4-position and a 2-(methylsulfonyl)-4-nitrophenyl group at the 1-position. The presence of these functional groups imparts unique chemical properties to the molecule, including solubility, reactivity, and stability. The molecular formula of Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate is C17H20N2O5S, with a molecular weight of approximately 368.39 g/mol.
The physical properties of Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate include its appearance as a white to off-white solid at room temperature. It is moderately soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water. The compound's melting point ranges from 80°C to 85°C, and it exhibits a characteristic UV absorption spectrum with maxima at around 330 nm.
Synthesis Methods
The synthesis of Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route begins with the preparation of the key intermediate, 1-(2-chloro-4-nitrophenyl)piperidine-4-carbaldehyde, which can be synthesized through the reaction of 2-chloro-4-nitrobenzaldehyde with piperidine in the presence of a suitable base such as potassium carbonate.
The next step involves the formation of the ethyl ester by reacting the aldehyde intermediate with ethyl bromoacetate in the presence of a base like triethylamine. This reaction typically proceeds via a nucleophilic addition followed by an elimination step to form the desired ester product. The final step involves the introduction of the methylsulfonyl group through a substitution reaction using methyl sulfonyl chloride in an appropriate solvent such as dichloromethane.
Biological Activities and Therapeutic Potential
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms.
In addition to its anti-inflammatory effects, Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate has also demonstrated potential as an antiproliferative agent. Preclinical studies have indicated that it can inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism behind this antiproliferative activity is thought to involve the modulation of cell cycle progression and induction of apoptosis.
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate has also been investigated for its neuroprotective properties. Research suggests that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Directions
The promising preclinical results for Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate have led to increased interest in advancing this compound into clinical trials. Several phase I trials are currently underway to evaluate its safety and tolerability in humans. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects.
In parallel with clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate. Efforts are being made to improve its bioavailability, half-life, and tissue distribution through structural modifications or formulation strategies. Additionally, researchers are exploring combination therapies involving this compound with other drugs to enhance its therapeutic efficacy while minimizing potential side effects.
Conclusion
Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate (CAS No. 951625-05-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure confers valuable biological activities, including anti-inflammatory, antiproliferative, and neuroprotective properties. Ongoing research and clinical trials are poised to further elucidate its mechanisms of action and clinical utility, paving the way for its potential use in treating a range of diseases.
951625-05-1 (Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate) 関連製品
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 2763913-13-7(2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid)
- 2034364-06-0(N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide)
- 1361601-39-9(2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-3-acetic acid)
- 690646-88-9(ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 2245966-28-1(Daxdilimab)
- 220299-99-0(methyl 2-(4-acetamidophenoxy)acetate)
- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)
- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)


